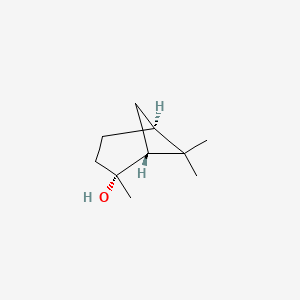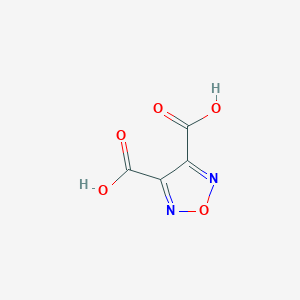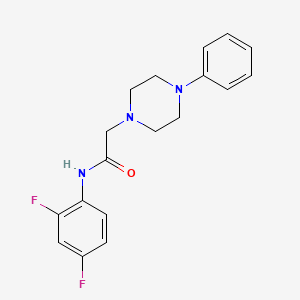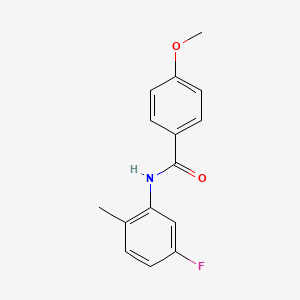![molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2](/img/structure/B1621084.png)
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Descripción general
Descripción
“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .
Molecular Structure Analysis
The molecular weight of “this compound” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .
Aplicaciones Científicas De Investigación
Farmacéuticos
El grupo trifluorometilo juega un papel cada vez más importante en los productos farmacéuticos . La incorporación de flúor en moléculas orgánicas exhibe comportamientos únicos, lo que lleva a varias aplicaciones en medicamentos . Más del 50 por ciento de las moléculas de fármacos más vendidos aprobados por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) contienen flúor .
Agroquímicos
De manera similar a los productos farmacéuticos, el grupo trifluorometilo también juega un papel significativo en los agroquímicos . Las propiedades únicas de los compuestos que contienen flúor los hacen efectivos en este campo .
Ciencia de Materiales
El grupo trifluorometilo también es importante en la ciencia de los materiales . Las propiedades únicas de los compuestos que contienen flúor pueden conducir al desarrollo de nuevos materiales con características mejoradas .
Síntesis de medicamentos aprobados por la FDA
El grupo trifluorometilo se encuentra en muchos medicamentos aprobados por la FDA . Por ejemplo, el paso principal de una ruta sintética para producir alpelisib, un fármaco utilizado para tratar el cáncer de mama, implica la conversión de ácido 3,3,3-trifluoro-2,2 dimetil propanoico a cloruro .
Síntesis de inhibidores
“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” se utiliza en la síntesis de análogos de la oxima de 2-aminobenzaldehído, que actúan como inhibidores duales de la elastasa de neutrófilos y la proteinasa .
Trifluorometilación radical
Este compuesto puede estar involucrado en la trifluorometilación radical, un proceso que ha visto avances recientes . Este proceso implica la trifluorometilación de intermediarios radicales centrados en carbono .
Mecanismo De Acción
Target of Action
It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .
Mode of Action
It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.
Biochemical Pathways
Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.
Pharmacokinetics
Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.
Análisis Bioquímico
Biochemical Properties
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further participate in biochemical pathways. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby modifying their function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can alter the activity of enzymes and other proteins, leading to changes in cellular function. Furthermore, this compound can inhibit or activate specific enzymes, depending on the context, thereby influencing metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can induce adaptive responses, such as the activation of detoxification pathways. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of key metabolites, thereby affecting cellular metabolism. Additionally, the compound can interact with cofactors, such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of this compound can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYEHSXMRNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379708 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-28-2 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one](/img/structure/B1621013.png)




![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
